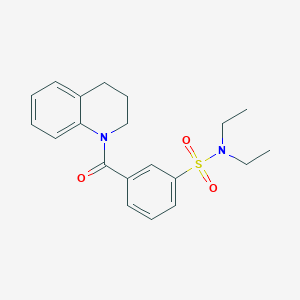
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and proteins involved in cancer cell proliferation, viral replication, and bacterial growth. It has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide have been studied extensively. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit viral replication by targeting viral enzymes and proteins. In addition, it has been found to inhibit bacterial growth by disrupting bacterial cell wall synthesis.
Advantages and Limitations for Lab Experiments
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide has several advantages for lab experiments. It is readily available and can be synthesized using simple and cost-effective methods. It has also been found to exhibit high purity and yield. However, this compound has some limitations for lab experiments. It has low solubility in water and organic solvents, which can affect its bioavailability and pharmacokinetics. It also has low stability under certain conditions, which can lead to degradation and loss of activity.
Future Directions
There are several future directions for the research on 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide. One of the areas of interest is the development of novel analogs with improved pharmacokinetics and bioavailability. Another area of interest is the investigation of the mechanism of action and the identification of the molecular targets of this compound. In addition, the potential applications of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease can be explored. Further studies are also needed to evaluate the safety and toxicity of this compound in vivo.
Synthesis Methods
The synthesis of 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide has been reported in the literature using various methods. One of the commonly used methods is the reaction of 3,4-dihydro-2H-quinoline-1-carboxylic acid with N,N-diethylbenzenesulfonamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields the desired product with high purity and yield.
Scientific Research Applications
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide has been studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound has also been reported to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). In addition, it has been found to have antibacterial activity against Staphylococcus aureus and Escherichia coli.
properties
Product Name |
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide |
|---|---|
Molecular Formula |
C20H24N2O3S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C20H24N2O3S/c1-3-21(4-2)26(24,25)18-12-7-10-17(15-18)20(23)22-14-8-11-16-9-5-6-13-19(16)22/h5-7,9-10,12-13,15H,3-4,8,11,14H2,1-2H3 |
InChI Key |
JPFHXQUEWLONIS-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCCC3=CC=CC=C32 |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile](/img/structure/B262315.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B262316.png)


![N'-[4-[2-methyl-4-(2-methylpropyl)-5-oxo-2-oxolanyl]-2-thiazolyl]benzohydrazide](/img/structure/B262320.png)
![N'-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B262321.png)
![ethyl 2-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B262322.png)


![4-Isopropyl-8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B262330.png)


![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B262341.png)